molecular formula C10H10N2O B3361567 6-Ethyl-1,7-naphthyridin-8(7H)-one CAS No. 922527-18-2

6-Ethyl-1,7-naphthyridin-8(7H)-one

Cat. No.: B3361567
CAS No.: 922527-18-2
M. Wt: 174.2 g/mol
InChI Key: SLQIYMBAPFKZOM-UHFFFAOYSA-N
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Description

6-Ethyl-1,7-naphthyridin-8(7H)-one (CAS 922527-18-2) is an organic compound with the molecular formula C 10 H 10 N 2 O and a molecular weight of 174.20 g/mol . This structure belongs to the 1,7-naphthyridine family, a class of diazanaphthalene heterocycles recognized as privileged scaffolds in medicinal chemistry and drug discovery . The core 1,7-naphthyridine structure is a key pharmacophore in the development of biologically active molecules . Specifically, closely related naphthyridin-8-one analogues have been identified as a novel class of fluorescent dyes, exhibiting strong emission in the green region of the visible spectrum with high fluorescence quantum yields and significant Stokes shifts . These properties make such compounds promising tools for various research applications, including the staining of biological tissues for histological examination and the development of fluorescent sensors . The naphthyridine core is also frequently explored in the synthesis of potential tyrosine kinase inhibitors and other therapeutic agents . This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

6-ethyl-7H-1,7-naphthyridin-8-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-2-8-6-7-4-3-5-11-9(7)10(13)12-8/h3-6H,2H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLQIYMBAPFKZOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C(=O)N1)N=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40582552
Record name 6-Ethyl-1,7-naphthyridin-8(7H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40582552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

922527-18-2
Record name 6-Ethyl-1,7-naphthyridin-8(7H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40582552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

6-Ethyl-1,7-naphthyridin-8(7H)-one is a compound belonging to the naphthyridine family, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic potentials based on recent research findings.

Chemical Structure and Properties

This compound possesses a naphthyridine core structure characterized by a bicyclic system containing nitrogen atoms. This unique structure contributes to its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that naphthyridine derivatives exhibit significant antimicrobial properties. Specifically, this compound has shown promising activity against various bacterial strains.

Microorganism Activity Reference
Staphylococcus aureusModerate antibacterial activity
Escherichia coliEffective against resistant strains
Pseudomonas aeruginosaNotable activity

The compound's efficacy suggests it could serve as a lead structure for developing new antibiotics.

Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines. It has shown significant cytotoxic effects against:

  • MCF-7 (breast cancer)
  • A549 (lung cancer)
  • HepG2 (liver cancer)

The mechanism of action appears to involve the inhibition of specific kinases involved in cell proliferation and survival pathways. For instance, studies have indicated that derivatives of naphthyridines can inhibit cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis in cancer cells .

The biological activities of this compound are attributed to its ability to interact with various molecular targets:

  • Inhibition of Kinases: The compound acts on CDKs and other signaling pathways critical for cell division and survival.
  • DNA Intercalation: Some studies suggest that naphthyridine derivatives can intercalate into DNA, disrupting replication and transcription processes .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Study on Antimicrobial Efficacy : A study compared the antimicrobial effects of various naphthyridine derivatives against standard antibiotics. The results showed that this compound exhibited comparable or superior activity against certain Gram-positive bacteria compared to ciprofloxacin .
  • Anticancer Research : In vitro studies revealed that this compound induced apoptosis in MCF-7 cells through the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins .

Scientific Research Applications

Pharmaceutical Chemistry

6-Ethyl-1,7-naphthyridin-8(7H)-one has been investigated for its potential as a pharmaceutical agent. Its structural similarity to known bioactive compounds allows it to be explored as a scaffold for developing new drugs targeting various diseases.

Key Studies:

  • Research indicates that naphthyridine derivatives exhibit antimicrobial properties, with some showing efficacy against antibiotic-resistant bacteria. For instance, derivatives similar to this compound have been developed and tested for their activity against Staphylococcus aureus and Escherichia coli .

The compound has demonstrated potential as an enzyme inhibitor and receptor modulator. Specifically, it has been studied for its interactions with biological targets that play crucial roles in disease mechanisms.

Case Study:

  • A study on naphthyridine derivatives highlighted their ability to inhibit bacterial enzymes, which could lead to the development of novel antibiotics . The structural modifications of the naphthyridine ring have been shown to enhance antimicrobial activity significantly.

Anticancer Research

There is growing interest in the anticancer potential of naphthyridine compounds. Research indicates that modifications to the naphthyridine structure can lead to compounds that inhibit cancer cell proliferation.

Example:

  • Certain derivatives have been identified as inhibitors of specific kinases involved in cancer progression. These findings suggest that this compound could serve as a lead compound for further development in cancer therapeutics .

Data Tables

Application Area Compound Activity Reference
AntimicrobialActive against Staphylococcus aureus
AnticancerInhibits specific kinases
Enzyme InhibitionModulates bacterial enzyme activity

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations in 1,7-Naphthyridinones

The biological and physicochemical properties of 1,7-naphthyridinones are highly influenced by substituents at positions 2, 3, 4, 5, 6, and 5. Below is a comparative analysis of key analogs:

Table 1: Comparison of 6-Ethyl-1,7-naphthyridin-8(7H)-one with Analogous Derivatives
Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Synthesis References
This compound 6-Ethyl C₁₀H₁₀N₂O 174.20 Intermediate for isoindigo derivatives; antiproliferative activity in K562 leukemia cells . Synthesized via aldol condensation .
6-Methyl-1,7-naphthyridin-8(7H)-one 6-Methyl C₉H₈N₂O 160.17 Exhibits antibacterial activity (less potent than 8-quinolinol). Synthesized via cyclization or primary synthesis .
4-Chloro-7-hydroxy-6-methyl-1,7-naphthyridin-8(7H)-one 4-Cl, 6-Me, 7-OH C₉H₇ClN₂O₂ 210.62 Structural confirmation via X-ray crystallography. Synthesized from methyl 4-chloro-3-(prop-1-ynyl)picolinate and hydroxylamine .
3-Bromo-1,7-naphthyridin-8(7H)-one 3-Bromo C₈H₅BrN₂O 225.04 Bromine enhances electrophilicity; used in cross-coupling reactions. Available in high-purity grades for pharmaceutical research .
5-Nitro-1,7-naphthyridin-8(7H)-one 5-Nitro C₇H₅N₃O₃ 179.13 Synthesized via nitration of 1,7-naphthyridin-8(7H)-one (70% HNO₃/H₂SO₄). Reduced to corresponding amines for further functionalization .
2,4-Dimethyl-6-phenyl-1,7-naphthyridin-8(7H)-one 2,4-DiMe, 6-Ph C₁₆H₁₄N₂O 250.30 Bulkier substituents improve lipophilicity. Synthesized via cyclization of 3-phenylethynyl-2-pyridinecarboxamide derivatives .

Spectroscopic and Physical Properties

  • Tautomerism: All 1,7-naphthyridinones exist predominantly in the keto form, confirmed by IR spectra (C=O stretch ~1680–1700 cm⁻¹) and NMR data .
  • NMR Trends : For this compound, characteristic signals include δ ~1.3 ppm (triplet, CH₂CH₃) and δ ~2.6 ppm (quartet, CH₂CH₃) in ¹H NMR. In comparison, 6-Methyl derivatives show a singlet at δ ~2.5 ppm for the methyl group .

Q & A

Q. What catalytic systems enable late-stage functionalization of naphthyridinones?

  • Methodology : RhIII-catalyzed pyridyl C–H bond activation allows coupling with alkynes, forming complex derivatives (e.g., 1,7-naphthyridin-8(7H)-one fused with thiazoles) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-Ethyl-1,7-naphthyridin-8(7H)-one
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6-Ethyl-1,7-naphthyridin-8(7H)-one

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